molecular formula C50H42CaF2N2O8 B12331418 calcium;(E,3R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoate

calcium;(E,3R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoate

Cat. No.: B12331418
M. Wt: 876.9 g/mol
InChI Key: JBZOHOISYSDAGC-MYYGXKJRSA-L
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Description

Calcium;(E,3R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoate, commonly known as Pitavastatin Calcium, is a synthetic statin used clinically to manage hypercholesterolemia. Its chemical structure comprises a quinoline core substituted with cyclopropyl and 4-fluorophenyl groups, a hydroxylated heptenoate chain, and a calcium counterion . The compound acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, thereby reducing hepatic cholesterol synthesis and increasing LDL receptor expression .

Pitavastatin Calcium is distinguished by its stereochemistry: the (3R,5S,6E) configuration ensures optimal binding to the enzyme’s active site, enhancing potency and metabolic stability . It has a molecular formula of C₅₀H₄₆CaF₂N₂O₈ and a molecular weight of 880.98 g/mol, with storage requirements under inert atmosphere at 2–8°C to preserve stability . Analytical methods, such as kinetic spectrophotometry using acidic permanganate oxidation, have been validated for its quantification in pharmaceutical formulations .

Properties

Molecular Formula

C50H42CaF2N2O8

Molecular Weight

876.9 g/mol

IUPAC Name

calcium;(E,3R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoate

InChI

InChI=1S/2C25H22FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,19,29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t19-;;/m1../s1

InChI Key

JBZOHOISYSDAGC-MYYGXKJRSA-L

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/C(=O)C[C@H](CC(=O)[O-])O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/C(=O)CC(CC(=O)[O-])O)C4=CC=C(C=C4)F.[Ca+2]

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(=O)CC(CC(=O)[O-])O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(=O)CC(CC(=O)[O-])O)C4=CC=C(C=C4)F.[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. One notable method includes the use of 4-bromoquinoline as a starting material. The synthetic route involves:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of mechanochemical methods has been highlighted for their eco-friendly reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen-containing functional groups.

    Reduction: Removal of oxygen or addition of hydrogen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Cholesterol Management

Pitavastatin Calcium is primarily prescribed for the management of dyslipidemia and hyperlipidemia. It functions by inhibiting HMG-CoA reductase, an enzyme pivotal in the biosynthesis of cholesterol in the liver. This action leads to a significant reduction in low-density lipoprotein (LDL) cholesterol levels and an increase in high-density lipoprotein (HDL) cholesterol.

Clinical Efficacy

Studies have demonstrated that Pitavastatin effectively lowers LDL cholesterol levels by approximately 30% to 50%, depending on the dosage. A clinical trial involving patients with high cholesterol levels showed that those treated with Pitavastatin experienced a notable decrease in cardiovascular events compared to those receiving a placebo .

Cardiovascular Disease Prevention

Pitavastatin is not only effective for lowering cholesterol but also plays a role in reducing the risk of cardiovascular diseases. It has been shown to improve endothelial function and reduce inflammation, contributing to cardiovascular health.

Case Study: J-PREDICT Study

The J-PREDICT study evaluated the long-term effects of Pitavastatin on patients with a history of cardiovascular events. Results indicated that patients receiving Pitavastatin had a significantly lower incidence of recurrent cardiovascular events compared to those on standard care .

Metabolic Syndrome Management

Emerging research suggests that Pitavastatin may have beneficial effects beyond cholesterol management, particularly in patients with metabolic syndrome. It has been associated with improved insulin sensitivity and reduced triglyceride levels.

Research Findings

A study published in the Journal of Clinical Endocrinology & Metabolism reported that Pitavastatin treatment led to significant reductions in fasting insulin levels and improved metabolic parameters in patients with metabolic syndrome .

Adverse Effects

While generally well-tolerated, Pitavastatin can cause side effects such as muscle pain, liver enzyme abnormalities, and gastrointestinal disturbances. Regular monitoring of liver function tests is recommended for patients on long-term therapy.

Contraindications

Pitavastatin is contraindicated in individuals with active liver disease or those who are pregnant or breastfeeding due to potential risks to fetal development .

Data Table: Comparison of Statins

Statin NameLDL Reduction (%)HDL Increase (%)Common Side Effects
Atorvastatin30-505-10Muscle pain, liver issues
Simvastatin25-455-15Muscle pain, nausea
Rosuvastatin40-6010-15Muscle pain, headache
Pitavastatin 30-50 5-10 Muscle pain, liver issues

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In the context of its potential as a cholesterol-lowering agent, it is believed to inhibit the enzyme HMG-CoA reductase, which plays a key role in cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol levels in the body .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pitavastatin Calcium belongs to a class of statins with structural variations that influence pharmacokinetics, potency, and therapeutic applications. Below is a detailed comparison with structurally and functionally related compounds:

Data Table: Key Structural and Pharmacological Comparisons

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Structural Features Bioactivity/Applications
Pitavastatin Calcium (147526-32-7) C₅₀H₄₆CaF₂N₂O₈ 880.98 (3R,5S,6E) configuration; calcium salt HMG-CoA inhibitor; LDL-C reduction
(3R,5R,E)-Calcium derivative (254452-96-5) C₅₀H₄₆CaF₂N₂O₈ 880.98 (3R,5R,6E) configuration; stereoisomer Research compound; reduced efficacy vs. Pitavastatin
(E)-Ethyl ester (148901-69-3) C₃₀H₂₇FNO₅ 500.54 Ethyl ester at C5; 5-oxo group Prodrug candidate; improved lipophilicity
tert-Butyl ester (586966-54-3) C₃₃H₃₃FNO₅ 554.62 tert-Butyl ester at C3; 3-hydroxy retained Intermediate in synthesis; lab-scale use

Key Findings

Stereochemical Impact : The (3R,5S) configuration in Pitavastatin Calcium confers higher HMG-CoA reductase binding affinity compared to its (3R,5R) stereoisomer (CAS 254452-96-5), which shows reduced efficacy in preclinical models .

Ester Derivatives : Ethyl and tert-butyl esters (e.g., CAS 148901-69-3) exhibit enhanced membrane permeability due to increased lipophilicity. These esters may act as prodrugs, undergoing hydrolysis in vivo to release the active acid form .

Calcium vs. Sodium Salts : While Pitavastatin Calcium is therapeutically preferred for oral bioavailability, sodium salts of analogous statins (e.g., Rosuvastatin Sodium) demonstrate comparable efficacy but differ in solubility profiles .

Oxo vs. Hydroxy Groups : Substitution of the 3-hydroxy group with a 3-oxo moiety (as in CAS 148516-11-4) reduces HMG-CoA binding, highlighting the critical role of hydroxylation for activity .

Research Insights

  • Synthetic Analogues: Modifications to the quinoline core (e.g., fluorophenyl substitution) enhance metabolic stability, while cyclopropyl groups minimize off-target interactions .
  • Pharmacokinetics : Pitavastatin’s calcium salt form improves aqueous solubility compared to free acid forms, facilitating intestinal absorption . Ethyl esters, however, show faster cellular uptake in vitro due to passive diffusion .

Biological Activity

Calcium (E,3R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoate, commonly referred to as Pitavastatin Calcium, is a potent lipid-lowering agent belonging to the statin class of medications. This compound is known for its ability to inhibit HMG-CoA reductase, an enzyme critical for cholesterol biosynthesis.

  • Molecular Formula : C50H46CaF2N2O8
  • Molecular Weight : 880.98 g/mol
  • CAS Number : 147526-32-7
  • Purity : >95% (HPLC)
  • Storage Conditions : Sealed in dry conditions at 2-8°C

Pitavastatin acts primarily by inhibiting the HMG-CoA reductase enzyme, leading to a decrease in cholesterol synthesis in the liver. This results in increased uptake of LDL cholesterol from the bloodstream and a subsequent reduction in serum cholesterol levels. The compound also exhibits anti-inflammatory properties and may improve endothelial function.

Lipid-Lowering Effects

  • Cholesterol Reduction : Clinical studies have demonstrated that Pitavastatin effectively lowers total cholesterol and LDL levels. For instance, a study showed a significant reduction in LDL levels by approximately 30% after 12 weeks of treatment with Pitavastatin at doses ranging from 1 to 4 mg daily.
  • Triglyceride Management : In addition to lowering LDL cholesterol, Pitavastatin has been shown to reduce triglyceride levels, which is beneficial for patients with hyperlipidemia.

Clinical Studies

Table 1: Summary of Clinical Trials Involving Pitavastatin

Study ReferencePopulationDosageDurationOutcome
Hyperlipidemic patients1-4 mg/day12 weeksLDL reduction of ~30%
Patients with diabetes2 mg/day24 weeksImproved glycemic control
Patients with coronary artery disease4 mg/day6 monthsReduced cardiovascular events

Safety and Tolerability

Pitavastatin is generally well-tolerated among patients. Common side effects include:

  • Muscle pain (myalgia)
  • Elevated liver enzymes
  • Gastrointestinal disturbances

Serious side effects are rare but can include rhabdomyolysis and severe liver dysfunction.

Comparative Efficacy

When compared to other statins such as atorvastatin and simvastatin, Pitavastatin demonstrates comparable efficacy in lowering LDL cholesterol but may have a more favorable side effect profile in certain populations.

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